5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMFNWWPEEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions and Applications
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for modifying its structure for specific applications.
Biological and Medicinal Applications
This compound is of significant interest in medicinal chemistry because of its potential biological activities. It serves as a valuable building block in drug discovery, enhancing the lipophilicity and stability of derived compounds, which makes them more effective in biological systems.
Case Study: Antitumor Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent, warranting further investigation into its therapeutic applications.
Industrial Applications
Beyond medicinal applications, this compound is also used in the production of agrochemicals and polymers, with its chemical properties capable of improving the performance characteristics of these products.
Convergent Process for the Preparation of a Morpholine Compound
A process for the preparation of morpholine compounds involves a one-step reductive amination with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, which produces 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)-morpholine and avoids the need for multiple steps or high-temperature cyclization.
6.1 Suitable Reducing Agents
Suitable reducing agents for this reaction include sodium triacetoxyborohydride, borane-triethylamine complex, borane-trimethylamine complex, sodium borohydride, sodium cyanoborohydride, borane in the presence of an amine base such as triethylamine, borane-t-butylamine complex, borane-N,N-diethylamine complex, borane-N,N-diisopropylethylamine complex, borane-dimethylamine complex, borane-methylsulfide complex, borane-morpholine complex, borane-pyridine complex, borane-tetrahydrofuran complex, lithium aluminum hydride, lithium borohydride, lithium triethoxy-aluminum hydride, lithium trimethoxyaluminum hydride, catalytic hydrogenation in the presence of metal or organometalic catalysis, and the like.
6.2 Suitable Organic Solvents
Suitable organic solvents include toluene, dimethylformamide, dimethylacetamide, xylene (including o-xylene, m-xylene, p-xylene, and mixtures thereof), benzene, petroleum ether, hexane, heptane, cumene, mesitylene, diethyl ether, tetrahydrofuran, digylme (2-methoxy-ethyl ether), methyl-t-butyl ether, a chlorinated hydrocarbon such as dichloromethane, chloroform, carbon tetrachloride, dichloroethane, chlorobenzene, ortho-dichlorobenzene, and mixtures thereof. In one embodiment, the organic solvent comprises dimethylacetamide in the presence of sodium triacetoxyborohydride. A suitable temperature for this reaction is in the range of about 0-100° C., preferably about 20-40° C., and most preferably at room temperature.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Methyl iodide (CH3I) in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine serves as a valuable building block in drug discovery. Its trifluoromethyl group enhances the lipophilicity and stability of derived compounds, making them more effective in biological systems.
Case Study: Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| HeLa | 12 | Inhibition of DNA synthesis |
These findings suggest its potential as an antitumor agent, warranting further investigation into its therapeutic applications.
Biological Research
In biological studies, this compound is utilized as a probe to investigate interactions with biomolecules. Its ability to form hydrogen bonds enhances its binding affinity to various targets, providing insights into biological pathways.
Example Application : The compound's interaction with phosphoinositide 3-kinase (PI3K) has been studied, revealing its role in modulating cellular signaling pathways critical for cell growth and survival .
Industrial Applications
This compound is also employed in the production of agrochemicals and polymers. Its chemical properties can improve the performance characteristics of these products.
Data Tables
| Application Area | Observed Effects |
|---|---|
| Anticancer Research | Induces apoptosis in cancer cells |
| Drug Development | Potential for improved pharmacokinetics |
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity, while the morpholine ring can provide structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their properties:
*Predicted using SwissADME-like models .
Key Observations:
Trifluoromethyl vs. Phenyl Substitution :
- The CF₃ group in the target compound increases lipophilicity (logP ~2.8) compared to the phenyl analog (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
- The electron-withdrawing nature of CF₃ may stabilize charge-transfer interactions in drug-receptor binding .
Chloromethyl Reactivity :
- The chloromethyl group in 4-[2-(chloromethyl)-4-CF₃-phenyl]morpholine enables nucleophilic substitutions, making it a versatile intermediate for further functionalization, unlike the inert CF₃ group in the target compound .
Bis(trifluoromethyl) Effects :
- The bis-CF₃ analog exhibits higher molecular weight (299.22 vs. 257) and lipophilicity, which may improve bioavailability but introduce steric constraints in binding pockets .
Biological Activity
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity, which may lead to increased interaction with enzymes and receptors involved in critical biological pathways. Specifically, the morpholine ring contributes to the compound's structural stability and potential for modulating biological functions .
Structure-Activity Relationships (SAR)
Research indicates that the incorporation of trifluoromethyl groups into molecular structures can significantly enhance their biological potency. For instance, studies have shown that compounds with a trifluoromethyl moiety exhibit improved inhibition of 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts . The SAR analysis highlights that the substitution patterns on the phenyl ring and the presence of the morpholine ring are crucial for optimizing biological activity.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of trifluoromethyl-substituted compounds displayed notable cytotoxicity against various cancer cell lines. For example, compounds similar in structure to this compound showed IC50 values ranging from 2.44 to 9.43 µM against colorectal cancer cells (HCT-116) and liver cancer cells (HepG-2) .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. Its structural modifications, particularly the trifluoromethyl substitution, have been associated with enhanced potency in inhibiting PI3K .
- Antibacterial Activity : Although primarily studied for its anticancer properties, there is emerging evidence suggesting antibacterial effects against pathogens such as E. faecalis and P. aeruginosa. Compounds with similar morpholine structures have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 2.44 - 9.43 µM | |
| Enzyme Inhibition | PI3K | Ki ~ 17 nM | |
| Antibacterial | E. faecalis | MIC ~ 40-50 µg/mL |
Structure-Activity Relationship Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Trifluoromethyl-substituted | High | Increased lipophilicity and binding |
| Non-fluorinated analog | Lower | Reduced potency in biological assays |
Q & A
Q. What are the optimal synthetic routes for preparing 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) with a diketone precursor under acidic or basic conditions can yield the morpholine core. Key steps include:
- Using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via column chromatography (silica gel, gradient elution) .
- Purity validation requires nuclear magnetic resonance (NMR, ¹H/¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., trifluoromethyl group at C3 of the phenyl ring) and morpholine ring conformation .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for verifying the 5,5-dimethyl substitution pattern .
- Mass Spectrometry : HRMS provides exact mass confirmation, distinguishing isotopic patterns from fluorine atoms .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact, as trifluoromethyl groups may release toxic HF under decomposition .
- Store in airtight containers at ≤4°C to prevent moisture absorption or degradation .
- Follow institutional guidelines for waste disposal, particularly for halogenated organic compounds .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the electron-deficient trifluoromethylphenyl group may direct electrophilic substitution to specific positions .
- Molecular Dynamics Simulations : Model steric effects of the 5,5-dimethyl groups on reaction pathways (e.g., hindrance in SN2 reactions) .
Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes of derivatives?
Methodological Answer:
- Compare experimental X-ray data (e.g., torsion angles, dihedral angles) with computational models to validate stereochemical assignments. For example, staggered vs. eclipsed conformations in COF structures were resolved via powder XRD .
- Use Rietveld refinement for polycrystalline samples if single crystals are unavailable .
Q. What strategies mitigate competing side reactions during the synthesis of boronate-functionalized derivatives?
Methodological Answer:
Q. How can pharmacological activity be assessed without commercial bias?
Methodological Answer:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, leveraging structural similarities to aprepitant derivatives .
- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays, comparing IC₅₀ values against known inhibitors .
Q. What analytical methods distinguish polymorphic forms of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
